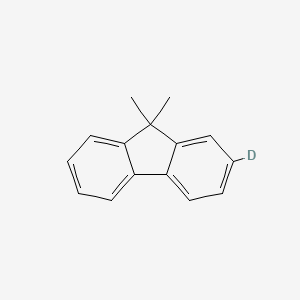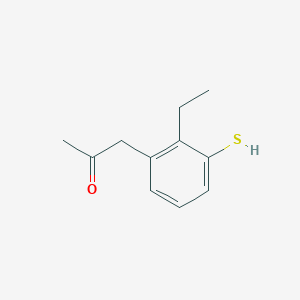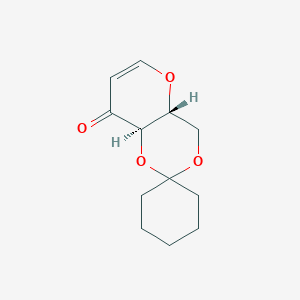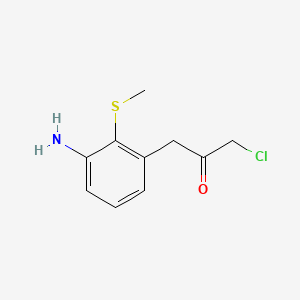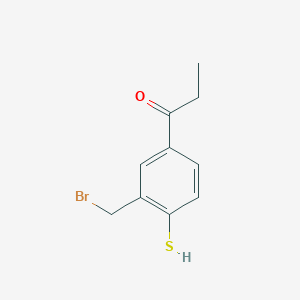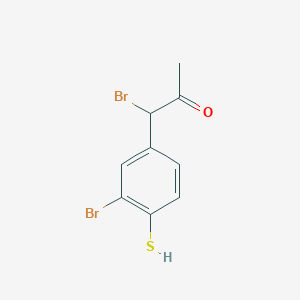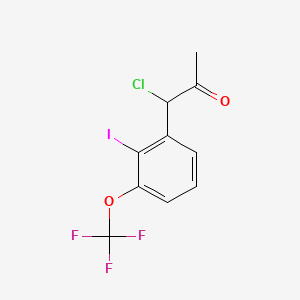
1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IO2 and a molecular weight of 378.51 g/mol This compound is characterized by the presence of a chloro group, an iodo group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-iodo-3-(trifluoromethoxy)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues, thereby affecting biochemical pathways .
類似化合物との比較
Similar Compounds
- 1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
- 1,1,1-Trifluoro-2-iodoethane
Uniqueness
1-Chloro-1-(2-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both iodo and trifluoromethoxy groups on the phenyl ring, which imparts distinct reactivity and properties. The combination of these functional groups makes it a valuable compound for various chemical transformations and research applications.
特性
分子式 |
C10H7ClF3IO2 |
|---|---|
分子量 |
378.51 g/mol |
IUPAC名 |
1-chloro-1-[2-iodo-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IO2/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3 |
InChIキー |
JWVRYSPIMLSHBM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




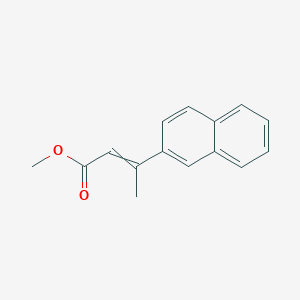
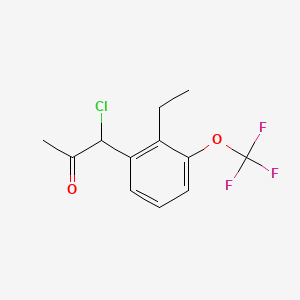
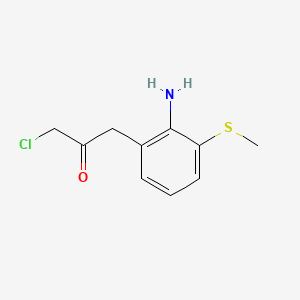
![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)
